1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one
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Overview
Description
1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable candidate for various applications, particularly in the development of advanced materials and photocatalysts.
Preparation Methods
The synthesis of 1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene, which is then further functionalized to introduce the thieno2,3-fbenzothiol and thieno[3,4-b]thiophen moieties. The final step involves the attachment of the 2-ethylhexan-1-one group under specific reaction conditions .
Chemical Reactions Analysis
1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in photocatalysis, particularly for hydrogen evolution by water splitting. Its unique structural properties allow it to act as an efficient photocatalyst under visible light illumination. Additionally, it has shown promise in the development of advanced materials for organic solar cells and other optoelectronic devices .
Mechanism of Action
The mechanism by which 1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one exerts its effects is primarily through its ability to absorb visible light and generate electron-hole pairs. These electron-hole pairs then participate in redox reactions, leading to the desired photocatalytic activity. The molecular targets and pathways involved include the activation of the sulfone groups, which act as electron-output sites due to their strong electron-withdrawing ability .
Comparison with Similar Compounds
Similar compounds to 1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one include 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and its derivatives. These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one lies in its enhanced photocatalytic efficiency and stability under visible light illumination .
Properties
Molecular Formula |
C48H58OS6 |
---|---|
Molecular Weight |
843.4 g/mol |
IUPAC Name |
1-[3-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one |
InChI |
InChI=1S/C48H58OS6/c1-7-13-16-30(10-4)25-33-19-21-38(52-33)42-35-23-24-51-46(35)43(39-22-20-34(53-39)26-31(11-5)17-14-8-2)36-27-40(54-47(36)42)44-37-28-50-29-41(37)55-48(44)45(49)32(12-6)18-15-9-3/h19-24,27-32H,7-18,25-26H2,1-6H3 |
InChI Key |
KASQIBVYKSQWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC(=C4)C5=C(SC6=CSC=C65)C(=O)C(CC)CCCC)C7=CC=C(S7)CC(CC)CCCC |
Origin of Product |
United States |
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